molecular formula C16H17BrN2O4S B3671385 N-(3-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

N-(3-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3671385
M. Wt: 413.3 g/mol
InChI Key: NPGPZCPITSZYQS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure includes a bromophenyl group, a methoxy group, and a methylsulfonylanilino group, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide likely involves multiple steps, including:

    Formation of the bromophenyl intermediate: This can be achieved by brominating a phenyl compound using bromine or a brominating agent.

    Introduction of the methoxy group: This step may involve the methylation of a hydroxyl group on the phenyl ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the sulfonylanilino group: This can be done by reacting aniline with a sulfonyl chloride to form the sulfonylanilino intermediate.

    Coupling of intermediates: The final step involves coupling the bromophenyl intermediate with the sulfonylanilino intermediate under appropriate conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide may undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound may undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Materials science: As a building block for the synthesis of novel materials with unique properties.

    Chemical research: As a reagent or intermediate in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to N-(3-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide may include other substituted acetamides with different functional groups. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. Examples include:

  • N-(3-chlorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
  • N-(3-fluorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-23-15-9-4-3-8-14(15)19(24(2,21)22)11-16(20)18-13-7-5-6-12(17)10-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGPZCPITSZYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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